molecular formula C10H11NO4 B12846262 Methyl 2-((2-methoxyphenyl)amino)-2-oxoacetate

Methyl 2-((2-methoxyphenyl)amino)-2-oxoacetate

Cat. No.: B12846262
M. Wt: 209.20 g/mol
InChI Key: WOOALLUWCGTCAT-UHFFFAOYSA-N
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Description

Methyl 2-((2-methoxyphenyl)amino)-2-oxoacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxyphenyl group attached to an amino-oxoacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((2-methoxyphenyl)amino)-2-oxoacetate typically involves the reaction of 2-methoxyphenyl isocyanate with methyl oxalate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2-methoxyphenyl)amino)-2-oxoacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

Methyl 2-((2-methoxyphenyl)amino)-2-oxoacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-((2-methoxyphenyl)amino)-2-oxoacetate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

methyl 2-(2-methoxyanilino)-2-oxoacetate

InChI

InChI=1S/C10H11NO4/c1-14-8-6-4-3-5-7(8)11-9(12)10(13)15-2/h3-6H,1-2H3,(H,11,12)

InChI Key

WOOALLUWCGTCAT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)OC

Origin of Product

United States

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